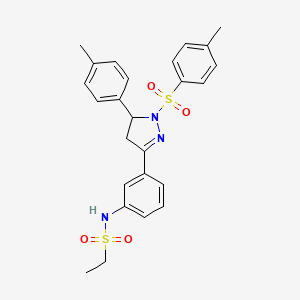
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound with a complex molecular structure that reflects its potential utility in various scientific domains. It integrates features of tolyl and tosyl groups, which are pivotal in its reactivity and interaction with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of stepwise chemical reactions involving the tosylation of intermediate compounds, followed by a series of condensation reactions. The process typically requires controlled temperatures, specific catalysts, and solvent systems to ensure the correct formation of the pyrazole and ethanesulfonamide units. Industrial Production Methods: On an industrial scale, its production might involve continuous flow synthesis techniques to maintain consistency and efficiency. Advanced purification methods such as recrystallization and chromatography are utilized to achieve high purity levels essential for its applications.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically undergoes oxidation, reduction, and substitution reactions. Common Reagents and Conditions: Commonly used reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Specific reaction conditions, such as temperature and pH, are crucial to drive these reactions to completion and achieve the desired products. Major Products Formed: Depending on the reaction conditions and reagents, the major products can range from modified pyrazole derivatives to sulfonamide-functionalized aromatic compounds. These transformations expand the compound’s utility in creating diverse molecular frameworks.
Aplicaciones Científicas De Investigación
This compound finds its use in several fields:
Chemistry
It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology
Its derivatives may exhibit biological activity, making them valuable in the development of bioactive compounds.
Medicine
Potentially useful in designing drugs due to its structural motifs that interact with biological targets.
Industry
Could be used in materials science for developing polymers and advanced materials with specific properties.
Mecanismo De Acción
The effectiveness of N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide arises from its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions often involve the formation of hydrogen bonds, ionic interactions, or hydrophobic effects, leading to changes in the activity of the target molecules and affecting biochemical pathways.
Comparación Con Compuestos Similares
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to its specific combination of the pyrazole ring and tosyl groups. Similar compounds may include variations in the substituents on the aromatic rings or the presence of different functional groups, which can alter their reactivity and biological activity. Examples include:
N-(3-(5-(p-tolyl)-1-sulfonyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)propanesulfonamide
Propiedades
IUPAC Name |
N-[3-[3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-22-7-5-6-21(16-22)24-17-25(20-12-8-18(2)9-13-20)28(26-24)34(31,32)23-14-10-19(3)11-15-23/h5-16,25,27H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPDGGPTBBLGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














